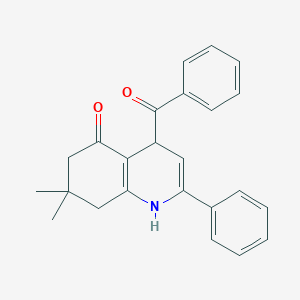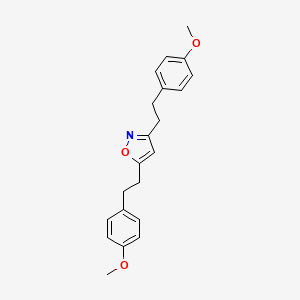
3,5-Bis(4-methoxyphenethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-methoxyphenethyl)isoxazole is a chemical compound belonging to the isoxazole class, characterized by its two methoxyphenethyl groups attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-methoxyphenethyl)isoxazole typically involves the reaction of 4-methoxyphenylacetic acid with isoxazole derivatives under specific conditions. One common method is the condensation reaction, where the carboxylic acid group of 4-methoxyphenylacetic acid reacts with the isoxazole ring in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(4-methoxyphenethyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
3,5-Bis(4-methoxyphenethyl)isoxazole is similar to other isoxazole derivatives, such as 3,5-bis(4-methoxyphenyl)isoxazole and 3,5-bis(4-hydroxyphenethyl)isoxazole. its unique structural features, such as the presence of methoxy groups, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
3,5-Bis(4-methoxyphenyl)isoxazole
3,5-Bis(4-hydroxyphenethyl)isoxazole
3,5-Bis(4-methoxyphenyl)pyrazole
3,5-Bis(4-methoxyphenyl)thiazole
Properties
CAS No. |
88537-37-5 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,5-bis[2-(4-methoxyphenyl)ethyl]-1,2-oxazole |
InChI |
InChI=1S/C21H23NO3/c1-23-19-10-4-16(5-11-19)3-9-18-15-21(25-22-18)14-8-17-6-12-20(24-2)13-7-17/h4-7,10-13,15H,3,8-9,14H2,1-2H3 |
InChI Key |
HLTWJWKNEMNGHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=NO2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
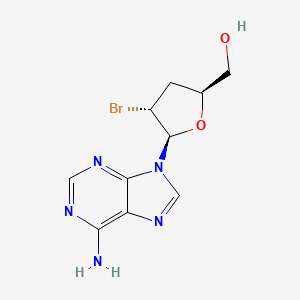
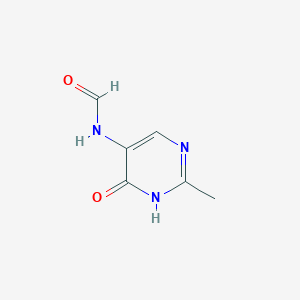
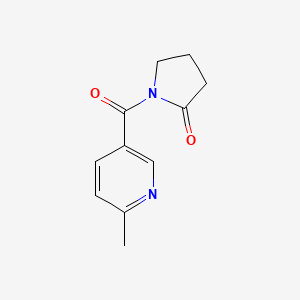
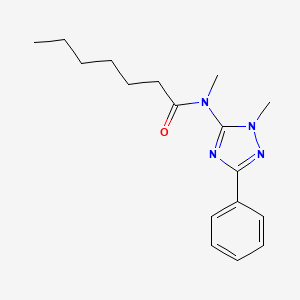
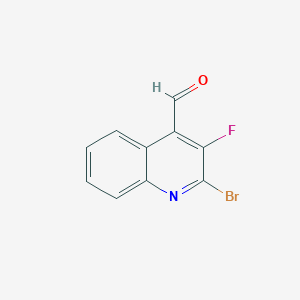
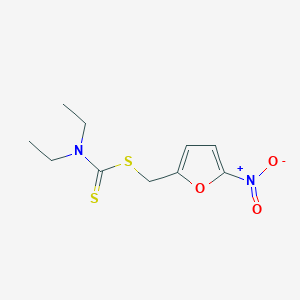

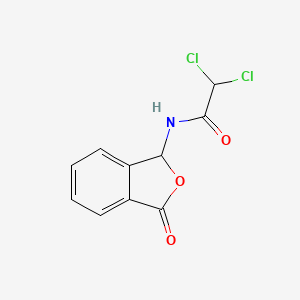

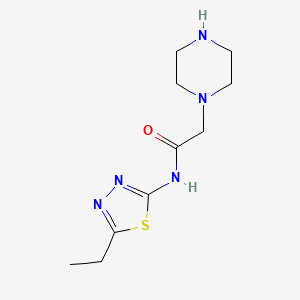
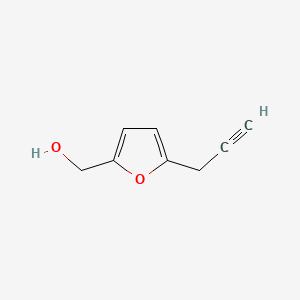
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
